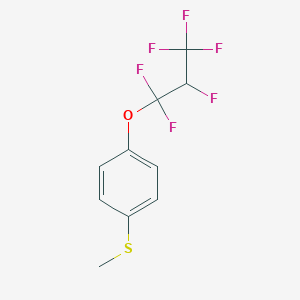
4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene is a chemical compound with the molecular formula C10H8F6OS.
準備方法
The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzene with 1,1,2,3,3,3-hexafluoropropyl bromide in the presence of a base to form 4-(1,1,2,3,3,3-hexafluoropropoxy)benzene. This intermediate is then reacted with methylthiol in the presence of a catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production and cost-efficiency.
化学反応の分析
4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles under appropriate conditions.
科学的研究の応用
4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene is unique due to its combination of a fluorinated propoxy group and a methylthio group. Similar compounds include:
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzene: Lacks the methylthio group, resulting in different chemical and biological properties.
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylmethanol: Contains a hydroxyl group instead of a methylthio group, leading to different reactivity and applications.
特性
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6OS/c1-18-7-4-2-6(3-5-7)17-10(15,16)8(11)9(12,13)14/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPFDTYAMYUPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














